Clivilspfvkt (tfa)
Description
Clivilspfvkt (tfa), chemically designated as CLIVILSPFVKT TFA, is a synthetic peptide with the trifluoroacetate (TFA) counterion, commonly used in peptide synthesis to enhance solubility and stability . This peptide is categorized under "Others" in biochemical databases, indicating its niche research applications in antimicrobial studies or protein interaction mapping.
Properties
Molecular Formula |
C66H110F3N13O17S |
|---|---|
Molecular Weight |
1446.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H109N13O15S.C2HF3O2/c1-14-37(11)50(75-60(87)49(36(9)10)73-62(89)51(38(12)15-2)74-56(83)44(29-34(5)6)68-53(80)41(66)32-93)61(88)70-43(28-33(3)4)55(82)71-46(31-78)63(90)77-27-21-25-47(77)58(85)69-45(30-40-22-17-16-18-23-40)57(84)72-48(35(7)8)59(86)67-42(24-19-20-26-65)54(81)76-52(39(13)79)64(91)92;3-2(4,5)1(6)7/h16-18,22-23,33-39,41-52,78-79,93H,14-15,19-21,24-32,65-66H2,1-13H3,(H,67,86)(H,68,80)(H,69,85)(H,70,88)(H,71,82)(H,72,84)(H,73,89)(H,74,83)(H,75,87)(H,76,81)(H,91,92);(H,6,7)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-;/m0./s1 |
InChI Key |
YZJRWCDSSUGIRP-KOLMMNIXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Trifluoroacetic Acid Esters with Acetone
The most widely documented method involves the base-catalyzed condensation of trifluoroacetic acid esters (e.g., methyl trifluoroacetate) with acetone. Key steps include:
Reaction Mechanism
The reaction proceeds via enolate formation, where a strong base (e.g., sodium methoxide) deprotonates acetone to generate an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetate ester, followed by elimination of the alkoxide group to form TFA.
$$
\text{CF}3\text{COOR} + \text{CH}3\text{COCH}3 \xrightarrow{\text{NaOCH}3} \text{CF}3\text{COCH}2\text{COCH}_3 + \text{ROH}
$$
Optimization Parameters
- Catalyst Loading : A molar ratio of 1:1.5 (trifluoroacetate ester:catalyst) maximizes yield (~65%) while minimizing side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance enolate stability.
- Temperature : Reactions conducted at 20–30°C prevent thermal decomposition.
Table 1: Comparative Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOCH₃ | THF | 25 | 65 |
| KOtBu | Toluene | 30 | 58 |
| MgO | Methanol | 40 | 72 |
Magnesium Oxide-Catalyzed Synthesis from Trifluoroacetic Anhydride
An alternative approach employs trifluoroacetic anhydride (TFAA) and acetoacetic ester in the presence of magnesium oxide:
Procedure
Reductive Trifluoroethylation of Amines
While primarily used for amine functionalization, this method indirectly informs TFA synthesis through intermediate formation:
Spectroscopic Characterization of Synthesized TFA
Post-synthesis analysis confirms structural fidelity:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Clivilspfvkt (tfa) undergoes various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships. Common reagents used in these reactions include TFA for deprotection, DTT for reduction, and various oxidizing agents for disulfide bond formation. Major products formed from these reactions include modified peptides with altered sequences or structures.
Scientific Research Applications
Clivilspfvkt (tfa) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Clivilspfvkt (tfa) involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins . The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The pathways involved in its mechanism of action depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Clivilspfvkt (tfa), we compare it with structurally or functionally analogous peptides, as detailed below:
Table 1: Comparative Analysis of Clivilspfvkt (tfa) and Related Peptides
Key Findings:
Structural Diversity: Clivilspfvkt (tfa) is a longer peptide (11 residues) compared to Tri-aspartic acid (3 residues) or GALA (variable length).
Functional Contrasts: Antimicrobial Mechanisms: While EA2 and HD5 exhibit direct antimicrobial effects via membrane disruption, Clivilspfvkt (tfa)'s proposed interaction with PBPs implies a role in inhibiting bacterial cell wall synthesis, akin to β-lactam antibiotics .
Physicochemical Properties :
- The TFA counterion in Clivilspfvkt enhances aqueous solubility, a feature critical for in vitro assays. In contrast, Tri-aspartic acid’s anionic residues enable chelation but limit membrane permeability .
Research Gaps :
- Unlike HD5 or GALA, which have well-characterized mechanisms (e.g., HD5’s binding to viral glycoproteins), Clivilspfvkt (tfa) lacks detailed pharmacokinetic or toxicity data, highlighting the need for further studies .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for initial studies of Clivilspfvkt (tfa)?
- Methodological Answer : Begin with a hypothesis-driven approach, defining measurable variables (e.g., purity, yield, stability). Use controlled conditions for synthesis and characterization, including NMR, HPLC, and mass spectrometry for structural validation. Ensure reproducibility by documenting protocols in line with guidelines for rigorous experimental reporting . For novel compounds, provide full spectral data and purity assessments (≥95%) to establish baseline validity .
Q. How should researchers optimize synthesis protocols for Clivilspfvkt (tfa) to minimize impurities?
- Methodological Answer : Employ iterative optimization of reaction parameters (temperature, solvent, catalyst). Use orthogonal purification methods (e.g., column chromatography, recrystallization) and validate outcomes with quantitative analytical techniques. Cross-reference spectral data with literature to confirm identity and purity . A sample workflow table is provided below:
| Step | Technique | Key Parameters | Validation Metric |
|---|---|---|---|
| Synthesis | Reflux | 80°C, 12h, anhydrous | TLC monitoring |
| Purification | Column Chromatography | Gradient elution (Hexane:EtOAc) | Purity by HPLC (≥95%) |
| Characterization | H NMR | 400 MHz, CDCl | Peak integration match |
Q. What are the best practices for literature review and background research on Clivilspfvkt (tfa)?
- Methodological Answer : Use specialized databases like SciFinder and Web of Science to identify peer-reviewed studies. Filter results by "review articles" to synthesize existing knowledge and identify gaps. Critically evaluate sources for relevance, authority, and methodological rigor, prioritizing studies with transparent data reporting .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Clivilspfvkt (tfa) studies (e.g., conflicting bioactivity results)?
- Methodological Answer : Conduct a systematic root-cause analysis:
Replicate experiments : Confirm reproducibility under identical conditions .
Statistical validation : Apply tests (e.g., ANOVA, t-tests) to assess significance of discrepancies .
Contextual review : Compare methodologies (e.g., cell lines, assay protocols) across studies to isolate variables . Document findings in a discrepancy log and consult peer reviewers for external validation .
Q. What advanced techniques are recommended for elucidating the mechanism of action of Clivilspfvkt (tfa)?
- Methodological Answer : Combine in vitro and in silico approaches:
- Biophysical assays : Surface plasmon resonance (SPR) for binding affinity measurements.
- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict target interactions.
- Omics integration : Transcriptomic or proteomic profiling to identify downstream pathways .
Q. How should researchers design a data management plan (DMP) for Clivilspfvkt (tfa) projects to ensure compliance and reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Storage : Use institutional repositories or platforms like Zenodo for raw datasets.
- Metadata : Include experimental conditions, instrument settings, and software versions.
- Ethics : Address GDPR compliance if handling human-derived data . A template DMP structure is provided below:
| Section | Content Example |
|---|---|
| Data Collection | CRF templates with standardized fields |
| Data Sharing | DOI assignment for public datasets |
| Long-term Archiving | Institutional repository links |
Q. What strategies mitigate bias in Clivilspfvkt (tfa) studies, particularly in qualitative research?
- Methodological Answer :
- Blinding : Use double-blind protocols during data collection and analysis.
- Triangulation : Cross-validate findings with multiple methods (e.g., LC-MS, bioassays).
- Peer debriefing : Engage independent reviewers to critique interpretations .
Key Notes
- Avoid commercial focus : Exclude questions on pricing, scalability, or IP.
- Methodological rigor : Answers emphasize replicable workflows, validation, and compliance with ethical/research standards (e.g., CONSORT for trials ).
- Data-driven approach : Use analytical tools (e.g., SPSS, R) and databases (SciFinder, Web of Science) for hypothesis testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
